molecular formula C12H11ClN2O2S B424079 (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B424079
M. Wt: 282.75g/mol
InChI Key: CLQCZODJDKMHDY-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted hydroxybenzylidene group attached to an imidazolidinone ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-ethyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • N′-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide
  • N′-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
  • 2,4-Dimethoxy-N-(5-chloro-2-hydroxybenzylidene)-benzenamine

Uniqueness

(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the combination of a chloro-substituted hydroxybenzylidene group with an imidazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H11ClN2O2S/c1-2-15-11(17)9(14-12(15)18)6-7-5-8(13)3-4-10(7)16/h3-6,16H,2H2,1H3,(H,14,18)/b9-6-

InChI Key

CLQCZODJDKMHDY-TWGQIWQCSA-N

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S

Origin of Product

United States

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